molecular formula C10H9F2NO2 B8182945 (3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone

(3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone

Cat. No.: B8182945
M. Wt: 213.18 g/mol
InChI Key: QZIOIINVJHJLJS-UHFFFAOYSA-N
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Description

(3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone is a chemical compound with the molecular formula C₁₀H₉F₂NO₂ and a molecular weight of 213.18 g/mol . This compound features a unique structure combining a difluoroazetidine ring and a hydroxyphenyl group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone typically involves the reaction of 3-hydroxybenzaldehyde with 3,3-difluoroazetidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (3,3-Difluoroazetidin-1-yl)(3-oxophenyl)methanone.

    Reduction: Formation of (3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanol.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

(3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoroazetidin-1-yl)(4-hydroxyphenyl)methanone: Similar structure but with the hydroxy group in the para position.

    (3,3-Difluoroazetidin-1-yl)(2-hydroxyphenyl)methanone: Similar structure but with the hydroxy group in the ortho position.

    (3,3-Difluoroazetidin-1-yl)(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

(3,3-Difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of the difluoroazetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,3-difluoroazetidin-1-yl)-(3-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)9(15)7-2-1-3-8(14)4-7/h1-4,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIOIINVJHJLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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